6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine
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Overview
Description
“6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine” is a compound that plays a significant role in the cGAS-STING pathway, which is crucial for immune functions . It has been identified as an agonist of the human STING (h-STING), a protein that plays a key role in the innate immune response .
Molecular Structure Analysis
The molecular structure of this compound is crucial for its function as a STING agonist . The crystal structure analysis provides a foundation for structure-based drug design .Scientific Research Applications
Synthesis Techniques
Research has explored the synthesis of benzoquinazolinones and related derivatives via various chemical reactions. For instance, a study detailed the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives through Buchwald–Hartwig amination, starting from 6-bromobenzo[h]quinazolin-4(3H)-ones, indicating a method to potentially synthesize compounds similar to "6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine" (Nowak et al., 2014).
Biological Activities
Several studies have explored the biological activities of compounds related to "this compound". For example, derivatives of benzo[h]quinazolinones have shown interesting anticancer activities, underscoring the potential of similar compounds in therapeutic applications (Nowak et al., 2014). Another study highlighted the synthesis and antibacterial activity of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, further demonstrating the potential of brominated quinazolinone derivatives in developing new antimicrobial agents (Cai Zhi).
Chemical Properties and Applications
Research into the chemical properties of related compounds has also been conducted, with studies examining the synthesis of optically active naphthalene derivatives and their potential use as fluorescent detectors for optically active compounds and metals, suggesting applications in sensing technologies (Malysheva et al., 2020).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine has been reported to interact with the cGAS-STING pathway . This pathway is a fundamental regulator of innate immune sensing of cancer . The compound can induce proinflammatory cytokine responses in a manner dependent on STING, and consequently regulates the activation of CD4+ and CD8+ lymphocytes .
Cellular Effects
The compound has been reported to initiate innate immunity against a broad spectrum of viruses and adaptive immune responses in primary human fibroblasts and peripheral-blood mononuclear cells (PBMCs) . It can induce an antiviral state that inhibits several flavivirus infections .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the cGAS-STING pathway . It induces proinflammatory cytokine responses, which are dependent on STING, and consequently regulates the activation of CD4+ and CD8+ lymphocytes .
Properties
IUPAC Name |
6-bromo-N-naphthalen-1-yl-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3/c25-18-13-14-22-20(15-18)23(17-8-2-1-3-9-17)28-24(27-22)26-21-12-6-10-16-7-4-5-11-19(16)21/h1-15H,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPASMDCEXISWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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